molecular formula C17H11BrN2O2S2 B12135358 N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide

Cat. No.: B12135358
M. Wt: 419.3 g/mol
InChI Key: BISMKFKDBKNOAU-UVTDQMKNSA-N
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Description

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide typically involves the condensation of 2-bromobenzoyl chloride with 5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

Scientific Research Applications

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and the benzylidene group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide is unique due to the presence of the bromobenzamide moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiazolidinone ring with the benzylidene and bromobenzamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H11BrN2O2S2

Molecular Weight

419.3 g/mol

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-bromobenzamide

InChI

InChI=1S/C17H11BrN2O2S2/c18-13-9-5-4-8-12(13)15(21)19-20-16(22)14(24-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10-

InChI Key

BISMKFKDBKNOAU-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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